Kinase Selectivity vs. Defactinib
In a Thermo Fisher SelectScreen kinase profiling panel of 397 wild-type kinases, BI-4464 inhibited only 2 kinases by >90% at 1 µM [1]. By contrast, the clinical-stage FAK inhibitor defactinib (VS-6063) binds over 100 kinases in a comparable DiscoverX KINOMEscan profiling platform [2]. This represents an approximately 50-fold reduction in total kinase targets, establishing BI-4464 as one of the most selective PTK2 inhibitors available.
| Evidence Dimension | Kinase selectivity — number of kinases inhibited >90% (BI-4464) or bound (defactinib) at 1 µM |
|---|---|
| Target Compound Data | 2 kinases inhibited >90% at 1 µM (SelectScreen, 397-kinase panel) |
| Comparator Or Baseline | Defactinib: >100 kinases bound (KINOMEscan, comparable kinase panel size) |
| Quantified Difference | ≥50-fold fewer kinase targets for BI-4464 |
| Conditions | BI-4464: Thermo Fisher SelectScreen Kinase Profiling Service, Z'-Lyte assay, ATP at Km, 1 µM; Defactinib: DiscoverX KINOMEscan, 1 µM |
Why This Matters
For target validation studies where kinase inhibitor promiscuity confounds phenotypic interpretation, BI-4464's exceptional selectivity reduces false positives from off-target kinase inhibition, making it a superior chemical probe over defactinib.
- [1] Popow J et al. J Med Chem. 2019;62(5):2508-2520. SelectScreen data described in Results and Discussion. View Source
- [2] RSC Publications. Razing the scaffolding: the elimination of non-catalytic functions of kinases through targeted protein degradation. 2025. View Source
